N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide is a synthetic small molecule characterized by a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl (piperonyl) group at position 4 and a benzamide moiety at position 2. The benzamide is further modified with a sulfamoyl group bearing N-cyclopentyl and N-methyl substituents.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-26(17-4-2-3-5-17)33(28,29)18-9-6-15(7-10-18)22(27)25-23-24-19(13-32-23)16-8-11-20-21(12-16)31-14-30-20/h6-13,17H,2-5,14H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHNAWDPRWCSOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Research indicates that this compound may exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.
- Receptor Modulation : It may interact with various receptors, affecting signaling pathways related to inflammation and cell growth.
Anticancer Activity
Several studies have reported the anticancer potential of compounds with similar structures. For instance:
- Cell Proliferation Inhibition : Compounds featuring thiazole and dioxole moieties have demonstrated significant inhibition of cancer cell lines in vitro. A study showed that derivatives with these groups could inhibit the growth of breast cancer cells by inducing apoptosis (programmed cell death) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| Similar Thiazole Derivative | HeLa (Cervical Cancer) | 7.2 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Broad-Spectrum Activity : Similar compounds have shown effectiveness against various bacterial strains. A recent study indicated that derivatives could exhibit up to 96% mortality against specific pathogens at lethal concentrations .
| Pathogen | Mortality Rate (%) | LC50 (mg/mL) |
|---|---|---|
| E. coli | 92 | 4.4 |
| S. aureus | 96 | 3.4 |
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduces the viability of cancer cells compared to control groups, suggesting its potential as an anticancer agent .
- Animal Models : In vivo studies using murine models have shown promising results where treatment with the compound led to reduced tumor sizes and improved survival rates compared to untreated controls .
- Mechanistic Insights : Further investigations into the molecular targets revealed that the compound interacts with specific signaling pathways involved in tumor progression and inflammation .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide. For instance, a series of N-aryl derivatives containing the benzo[d][1,3]dioxole structure were evaluated for their cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. Compounds demonstrated IC50 values below 5 μM, indicating potent growth inhibition against these cell lines .
Table 1: Antitumor Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Activity Description |
|---|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 | Potent inhibitor |
| C7 | A549 | 2.06 ± 0.09 | Most active |
| C16 | MCF-7 | 2.55 ± 0.34 | Best inhibitory |
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Research on similar thiazole derivatives indicates that they exhibit antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae. These studies utilized methods such as the cup plate method to evaluate efficacy at concentrations around 1 µg/mL .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Microorganism | Activity Type | Concentration (µg/mL) | Result |
|---|---|---|---|
| Escherichia coli | Antibacterial | 1 | Effective |
| Staphylococcus aureus | Antibacterial | 1 | Effective |
| Aspergillus niger | Antifungal | 1 | Effective |
Neuroprotective Effects
Emerging research suggests that compounds featuring the benzo[d][1,3]dioxole motif may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Investigations into similar compounds have shown promise in reducing neuronal cell death in models of oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Thiazole Derivatives
a. Thiazole with Cyclopropanecarboxamide Substituents
- Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide): Features a cyclopropanecarboxamide group instead of a benzamide. This may affect binding kinetics in biological systems .
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide: Similar cyclopropane substitution but lacks the sulfamoyl group.
Key Differences :
- The target compound’s benzamide allows for π-π stacking with aromatic residues in target proteins, whereas cyclopropane derivatives rely on steric effects.
- The sulfamoyl group in the target compound enhances hydrogen-bonding capacity and solubility modulation via N-cyclopentyl and N-methyl groups .
Sulfamoyl-Containing Analogues
a. N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
- Structure : Thiadiazole core with dimethylsulfamoyl and 4-chlorobenzylthio groups.
- Comparison: The thiadiazole core (vs. Dimethylsulfamoyl substituents are less bulky than N-cyclopentyl-N-methyl, which may reduce lipophilicity and membrane permeability in the dimethyl analogue .
b. Triazole Derivatives with Sulfonyl Groups ()
- Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
- Comparison: Sulfonyl groups (Ar-SO₂) in triazoles differ from sulfamoyl (SO₂-NR₂) in the target compound. Triazole cores enable tautomerism, which is absent in thiazole-based compounds, affecting stability and reactivity .
Benzo[d][1,3]dioxol-5-yl-Containing Compounds
Physicochemical and Pharmacokinetic Implications
Substituent Effects on Properties
Notes:
- The target compound’s N-cyclopentyl group increases logP compared to dimethylsulfamoyl analogues, favoring membrane permeability but risking solubility challenges.
- Cyclopropanecarboxamide derivatives (e.g., Compound 74) exhibit lower logP due to polar carboxamide and methoxy groups .
Preparation Methods
Oxidation of Thiazoline Precursors
A validated method involves manganese(IV) oxide-mediated oxidation of ethyl (1R)-4-(benzo[3,4-d]1,3-dioxolan-5-yl)-3,5-thiazoline carboxylate in dichloromethane at 0°C for 6 hours.
Reaction Conditions :
- Oxidizing Agent : Manganese(IV) oxide (10 eq.)
- Solvent : Dichloromethane
- Temperature : 0°C
- Yield : 81%
Key Data :
- 1H NMR (300 MHz, CDCl3) : δ 1.45 (t, 3H), 4.46 (q, 2H), 6.06 (s, 2H), 6.89–8.11 (aromatic and thiazole protons).
- Purification : Hexane trituration yields a white solid.
Preparation of 4-(N-Cyclopentyl-N-Methylsulfamoyl)Benzoic Acid
The sulfamoylbenzamide fragment requires prior synthesis of 4-(N-cyclopentyl-N-methylsulfamoyl)benzoic acid.
Sulfamoylation of 4-Chlorosulfonylbenzoic Acid
A two-step protocol is employed:
- Sulfonation : React 4-chlorosulfonylbenzoic acid with N-methylcyclopentylamine in tetrahydrofuran (THF) at −10°C.
- Acid Chloride Formation : Treat the sulfonamide intermediate with thionyl chloride (SOCl₂) in ethylene dichloride.
Optimization Notes :
- Excess thionyl chloride (3 eq.) ensures complete conversion to the acid chloride.
- Yield : 78–85% after recrystallization.
Coupling Strategies for Benzamide Formation
The final step involves coupling 4-(N-cyclopentyl-N-methylsulfamoyl)benzoyl chloride with 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.
Schotten-Baumann Reaction
Procedure :
DCC-Mediated Coupling
Alternative method using N,N'-dicyclohexylcarbodiimide (DCC):
- React equimolar amounts of the acid and amine in dichloromethane with DCC (1.2 eq.) at −2°C to 3°C.
- Advantage : Higher purity (98–99%) after recrystallization.
- Drawback : Requires rigorous exclusion of moisture.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity using a C18 column (acetonitrile/water gradient).
- Melting Point : 218–220°C (decomposition observed above 220°C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Schotten-Baumann | 65–72 | 95–97 | Scalability |
| DCC-Mediated | 60–78 | 98–99 | High crystallinity |
| One-Pot Oxidation | 81 | 97 | Minimal intermediate isolation |
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
